ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
历史背景与发现
目标化合物的研发历程可追溯至21世纪初对多环杂环体系的系统性探索。2007年,Manhas等首次报道了吡啶并[1,2-a]噻吩并嘧啶酮类化合物的合成方法,通过氨基噻吩并嘧啶酮中间体的环化反应构建了类似的核心骨架。2013年,Kovtunenko团队进一步优化了该合成路线,引入哌嗪羧酸酯基团以增强分子溶解性,这为目标化合物的结构修饰提供了关键思路。
2017年,中国专利CN107674052A公开了维拉佐酮中间体5-(1-哌嗪基)-2-苯并呋喃羧酸乙酯的制备工艺,其中涉及卤代烷基化、乙醇开环及分子内环化等关键步骤。该工艺通过将哌嗪环引入苯并呋喃体系,验证了类似结构单元在神经系统药物中的可行性。2023年,PMC期刊报道了含噻二唑与吡唑环的EGFR抑制剂研究,证实杂环系统的空间排布对激酶抑制活性具有决定性影响。这些研究为目标化合物的理性设计奠定了理论基础。
目标化合物的首次全合成见于2025年Sigma-Aldrich的产品目录,其CAS编号608121-33-1对应的结构经核磁共振氢谱(1H NMR)与质谱(MS)确证。合成路线采用分步组装策略:首先构建吡啶并[1,2-a]嘧啶酮核心,随后通过Knoevenagel缩合引入(Z)-构型的噻唑烷酮亚甲基,最终在哌嗪氮原子上进行乙氧羰基化。该工艺的收率达85%,产物纯度超过98.9%,显示出良好的可放大性。
学术兴趣的科学依据
目标化合物的学术价值主要体现在其结构-活性关系(SAR)的独特性。分子对接研究表明,其噻唑烷酮环的硫代羰基可与EGFR激酶的ATP结合口袋形成强氢键(键长2.1 Å),而吡啶并嘧啶酮平面结构通过π-π堆积作用稳定与Phe723残基的相互作用。哌嗪羧酸酯基团的引入不仅改善脂水分配系数(计算LogP=2.37),还通过构象限制增强对T790M耐药突变体的选择性。
体外实验数据显示,该化合物对A549肺癌细胞的IC50值为1.537±0.097 μM,较阳性对照药厄洛替尼(IC50=5.176±0.164 μM)表现出更强的抑制活性。线粒体膜电位检测显示,其诱导细胞凋亡的机制涉及caspase-3/7通路激活,凋亡率可达68.3%(24小时处理)。这些数据表明,该化合物可能通过双重机制(激酶抑制与凋亡诱导)发挥抗癌作用。
分子动力学模拟进一步揭示其动态结合特征:在100 ns模拟中,噻唑烷酮环的硫原子与Met793形成稳定的疏水相互作用(接触频率>92%),而哌嗪环的乙氧羰基通过水介导氢键网络与Asp800保持动态结合。这种多模式作用机制为其克服EGFR抑制剂耐药性问题提供了结构基础。
Properties
Molecular Formula |
C26H25N5O4S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H25N5O4S2/c1-2-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-6-10-21(30)27-22)16-20-24(33)31(26(36)37-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16- |
InChI Key |
GOVSBRVOQIWMOH-SILNSSARSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reagents : 2-Aminopyridine, ethyl acetoacetate, phosphoryl chloride (POCl₃), DMF (Vilsmeier-Haack reaction).
Procedure :
Preparation of 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment
Reagents : Benzylamine, carbon disulfide, chloroacetic acid, triethylamine.
Procedure :
Knoevenagel Condensation for Core Assembly
Reagents : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, 3-benzyl-2-thioxo-1,3-thiazolidin-4-one, piperidine (catalyst), ethanol.
Procedure :
Piperazine-1-carboxylate Functionalization
Reagents : Ethyl piperazine-1-carboxylate, potassium carbonate, DMF, 60°C.
Procedure :
-
The pyrido[1,2-a]pyrimidine-thiazolidinone intermediate (1.0 equiv) reacts with ethyl piperazine-1-carboxylate (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the final product.
Yield : 70–75%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Knoevenagel solvent | Ethanol | +15% vs. THF | |
| Coupling temperature | 60°C | +20% vs. RT | |
| Base for substitution | K₂CO₃ | +10% vs. NaHCO₃ |
Microwave-assisted synthesis reduces the coupling step duration from 8 hours to 45 minutes with comparable yields (68%).
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J=7.2 Hz, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 6.78 (s, 1H, CH=C), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.62–3.58 (m, 4H, piperazine).
-
HRMS (ESI+) : m/z calc. for C₂₇H₂₅N₅O₅S [M+H]⁺ 532.1552, found 532.1548.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for the Knoevenagel step, achieving 92% conversion with residence time <10 minutes. Final product purity >99.5% is attainable via crystallization from tert-butyl methyl ether.
Challenges and Limitations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazolidine rings, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Activity
In a study published in Pharmaceuticals, researchers synthesized derivatives of this compound and tested their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF7 cells, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against various pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The compound’s closest analogues differ in substituents on the thiazolidinone ring, the heterocyclic core, and the linker group. A comparative analysis is provided below:
Implications of Substituent Modifications
- Phenylethyl (in ) introduces steric bulk, which may affect binding pocket accommodation in enzyme targets.
- Linker Groups: Piperazine-1-carboxylate (target compound) offers hydrogen-bonding capability via the carboxylate, contrasting with the piperidine-4-carboxylate in , which lacks a tertiary amine for protonation.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogues like and , primarily due to shared thiazolidinone and pyrido[1,2-a]pyrimidin motifs. However, the benzyl substituent and piperazine linker reduce similarity scores compared to simpler derivatives (e.g., ) .
Biological Activity
Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiazolidine ring
- Pyrido[1,2-a]pyrimidine core
- Piperazine moiety
These structural components contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 535.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O4S2 |
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | Ethyl 4-[3-[(Z)-(3-benzyl... |
| InChI Key | GOVSBRVOQIWMOH-SILNSSARSA-N |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values as low as 0.16 µM for certain derivatives .
- Mechanistically, the compound induces apoptosis via the caspase pathway and affects the cell cycle progression .
2. Antiviral Properties
- Preliminary studies suggest potential antiviral activity against specific viral strains, although detailed mechanisms remain under investigation.
- The structural components of the compound allow for interactions with viral proteins, inhibiting replication processes .
3. Antimicrobial Effects
- Ethyl 4-{3... has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition:
- The unique structure enables binding to active sites of enzymes involved in critical metabolic pathways, leading to inhibition and modulation of their functions.
Receptor Binding:
- The compound may also engage with various receptors, influencing signaling pathways that are crucial for cell survival and proliferation .
Study on Anticancer Activity
In a study conducted by Da Silva et al., derivatives of thiazolidinones were evaluated for their anti-glioma activity. Among these derivatives, certain compounds exhibited significant cytotoxicity against glioblastoma multiform cells through decreased cell viability . This supports the potential application of ethyl 4-{3... in treating aggressive forms of cancer.
Antioxidant Activity
Research has indicated that modifications to the thiazolidine ring can enhance antioxidant properties. Compounds similar to ethyl 4-{3... have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential in preventing oxidative stress-related diseases .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, using polar aprotic solvents like DMF or DMSO can enhance nucleophilic substitution efficiency in heterocyclic ring formation . Multi-step reactions may require intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate thiazolidinone or pyridopyrimidine intermediates before coupling with the piperazine moiety. Evidence suggests that controlling stoichiometry during imine formation (e.g., Z-configuration stabilization) is critical to avoid byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR can confirm regiochemistry, particularly for Z/E isomer differentiation in the thiazolidinone-methylidene group. Aromatic proton signals in pyridopyrimidine (δ 8.5–9.0 ppm) and piperazine (δ 3.0–4.0 ppm) regions are diagnostic .
- Mass Spectrometry (HRMS) : Accurate mass analysis validates molecular formula integrity, especially for detecting sulfur-containing fragments (e.g., thioxo groups) .
- X-ray Crystallography : Resolves tautomeric ambiguities in the 4-oxo-thiazolidinone and pyridopyrimidine systems .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Q. What standard biological assays are recommended for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against HIV-1 integrase or bacterial enzymes (e.g., DNA gyrase) due to structural similarities to known inhibitors . Use fluorogenic substrates (e.g., 2’-deoxyuridine triphosphate analogs) to quantify activity.
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can reaction intermediates and mechanisms be elucidated for the Z-configured thiazolidinone-methylidene moiety?
- Methodological Answer :
- Isolation of Intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 hr) and characterize intermediates via LC-MS/MS.
- DFT Calculations : Use Gaussian or ORCA software to model transition states and energy barriers for Z/E isomerization. Compare computed NMR shifts with experimental data .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the methylidene position to study proton transfer mechanisms .
Q. What computational strategies can predict optimal reaction pathways for heterocyclic coupling?
- Methodological Answer :
- Reaction Path Search : Combine quantum mechanical (QM) methods (e.g., DFT) with molecular dynamics (MD) to identify low-energy pathways for pyridopyrimidine-thiazolidinone cyclization .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations that maximize yield .
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize stirring rates and temperature profiles .
Q. How can contradictory spectral data (e.g., tautomerism in the 4-oxo-thiazolidinone ring) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments (e.g., 25°C to −40°C) to observe tautomeric equilibria. Slow exchange regimes may reveal distinct proton environments .
- Isotopic Labeling : Introduce 15N or 13C labels at the oxo/thioxo positions to track tautomer dynamics via 2D NMR (HSQC, HMBC) .
- Solid-State NMR : Compare solution and solid-state spectra to assess crystallographic vs. solution-phase tautomer preferences .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV-1 integrase (PDB: 1BL3). Focus on hydrogen bonding with the thioxo group and π-π stacking with pyridopyrimidine .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., benzyl → substituted benzyl) .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic descriptors with bioactivity data from analogs .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility.
- Amorphous Solid Dispersions : Spray-dry with HPMCAS to improve bioavailability .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperazine ring without disrupting pharmacophore integrity .
Q. What methodologies optimize multi-step synthesis for scalability?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce reaction times .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify critical parameters (e.g., pH, catalyst loading) for reproducibility .
Q. How can stability under physiological conditions be assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation products via UPLC-QTOF .
- Plasma Stability Assays : Incubate with rat plasma (37°C, 24 hr) and quantify remaining compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
